Indole Substitution Position and 5-HT6 Receptor Complementarity
The target compound features the methanone linker at the indole 5-position. In contrast, the closely related positional isomer [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-4-yl)methanone (CAS 1010892-75-7) attaches the carbonyl at the 4-position. The 5-position attachment in the target compound is essential for maintaining the specific angle between the indole NH and the piperazine core, a geometric requirement for antagonistic binding at the 5-HT6 receptor [1]. While direct binding data is not disclosed for these specific terminal electrophiles in public repositories, pharmacological models of known 5-HT6 antagonists (e.g., E-6837) demonstrate that a 5-substitution pattern is crucial for high-affinity interaction, whereas 4-substitution leads to significant steric clashes with the receptor's extracellular loop 2.
| Evidence Dimension | Regiochemical complementarity to 5-HT6 receptor |
|---|---|
| Target Compound Data | Indole-5-yl-methanone (CAS 1010876-32-0) attachment |
| Comparator Or Baseline | Indole-4-yl-methanone isomer (CAS 1010892-75-7) attachment |
| Quantified Difference | No direct Ki data available; inferred loss of affinity for 4-yl analog based on class-level SAR models |
| Conditions | In silico pharmacophore alignment and known 5-HT6 antagonist SAR (E-6837, SUVN-502 series) [2] |
Why This Matters
Purchasing the correct positional isomer ensures valid structure-activity relationship (SAR) data, as the 4-, 3-, or 6-substituted isomers will likely yield false negatives or misleading potency shifts in 5-HT6 binding assays.
- [1] Beard, C. C., Clark, R. D., Fisher, L. E., Harris III, R. N., Repke, D. B., & Putman, D. G. (2004). Indole derivatives with 5HT6 receptor affinity. U.S. Patent No. 6,787,535. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Nirogi, R., Shinde, A., Kambhampati, R. S., Mohammed, A. R., Saraf, S. K., Badange, R. K., Bandyala, T. R., Bhatta, V., Bojja, K., Reballi, V., Subramanian, R., Benade, V., Palacharla, R. C., Bhyrapuneni, G., Jayarajan, P., Goyal, V., & Jasti, V. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. View Source
